Cas no 5177-39-9 (7-Chloro-3,4-dihydro-1H-benzoe1,4diazepine-2,5-dione)
7-Chloro-3,4-dihydro-1H-benzoe1,4diazepine-2,5-dione Chemical and Physical Properties
Names and Identifiers
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- 7-Chloro-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione
- 7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione
- 7-Chloro-3,4-dihydro-1H-benzo-[e][1,4]diazepine-2,5-dione
- 7-CHLORO-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE
- 1H-1,4-Benzodiazepine-2,5-dione, 7-chloro-3,4-dihydro-
- 7-Chloro-3 pound not4-dihydro-1H-benzo[e][1 pound not4]diazepine-2 pound not5-dione
- AS-37388
- MLS003115990
- MFCD00024146
- DUAONSMGNHXBMX-UHFFFAOYSA-N
- 7-CHLORO-3H-1,4-BENZODIAZEPIN-2,5(1H,4H)-DIONE
- NSC319999
- NSC-319999
- A828765
- 7-Chloro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5 -dione
- SMR001831548
- AKOS015920492
- 7-chloro-3,4-dihydro-1H-1,4-benzodiazepine-2,5-dione;7-CHLORO-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE
- 5177-39-9
- SCHEMBL2605640
- FT-0630109
- 7-chloro-3,4-dihydro-1H-[1,4]benzodiazepine-2,5-dione
- CHEMBL2143856
- DTXSID30317734
- 7-chloro-2,5-dioxo-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine
- CS-0085142
- DB-071405
- 7-Chloro-3,4-dihydro-1H-benzoe1,4diazepine-2,5-dione
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- MDL: MFCD00024146
- Inchi: 1S/C9H7ClN2O2/c10-5-1-2-7-6(3-5)9(14)11-4-8(13)12-7/h1-3H,4H2,(H,11,14)(H,12,13)
- InChI Key: DUAONSMGNHXBMX-UHFFFAOYSA-N
- SMILES: ClC1C=CC2=C(C=1)C(NCC(N2)=O)=O
Computed Properties
- Exact Mass: 210.01971
- Monoisotopic Mass: 210.02
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 0
- Complexity: 270
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 24
- XLogP3: 0.8
- Topological Polar Surface Area: 58.2A^2
Experimental Properties
- Color/Form: White to Yellow Solid
- Density: 1.394
- Boiling Point: 572°Cat760mmHg
- Flash Point: 299.7°C
- Refractive Index: 1.58
- PSA: 58.2
7-Chloro-3,4-dihydro-1H-benzoe1,4diazepine-2,5-dione Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319
- Warning Statement: P261;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
7-Chloro-3,4-dihydro-1H-benzoe1,4diazepine-2,5-dione Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM157439-5g |
7-Chloro-3,4-dihydro-1H-benzo-[e][1,4]diazepine-2,5-dione |
5177-39-9 | 95% | 5g |
$399 | 2021-06-08 | |
| Chemenu | CM157439-10g |
7-Chloro-3,4-dihydro-1H-benzo-[e][1,4]diazepine-2,5-dione |
5177-39-9 | 95% | 10g |
$641 | 2021-06-08 | |
| Fluorochem | 040611-1g |
7-Chloro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione |
5177-39-9 | 97% | 1g |
£218.00 | 2022-03-01 | |
| Fluorochem | 040611-5g |
7-Chloro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione |
5177-39-9 | 97% | 5g |
£652.00 | 2022-03-01 | |
| Fluorochem | 040611-25g |
7-Chloro-3,4-dihydro-1H-benzo[e][1,4]diazepine-2,5-dione |
5177-39-9 | 97% | 25g |
£1956.00 | 2022-03-01 | |
| AstaTech | 58438-1/G |
7-CHLORO-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE |
5177-39-9 | 97% | 1g |
$410 | 2023-09-16 | |
| AstaTech | 58438-5/G |
7-CHLORO-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE |
5177-39-9 | 97% | 5/G |
$579 | 2021-07-03 | |
| AstaTech | 58438-25/G |
7-CHLORO-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE |
5177-39-9 | 97% | 25/G |
$1738 | 2021-07-03 | |
| AstaTech | 58438-0.1/G |
7-CHLORO-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE |
5177-39-9 | 97% | 0.1/G |
$123 | 2022-06-01 | |
| AstaTech | 58438-0.25/G |
7-CHLORO-3,4-DIHYDRO-1H-BENZO[E][1,4]DIAZEPINE-2,5-DIONE |
5177-39-9 | 97% | 0.25g |
$205 | 2023-09-16 |
7-Chloro-3,4-dihydro-1H-benzoe1,4diazepine-2,5-dione Suppliers
7-Chloro-3,4-dihydro-1H-benzoe1,4diazepine-2,5-dione Related Literature
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Thi Thu Tram Nguyen,Thanh Binh Nguyen Org. Biomol. Chem., 2021,19, 6015-6020
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Chen Long,Ying Dai,Jianwei Li,Hao Jin Nanoscale, 2020,12, 21124-21130
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J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
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Jacob S. Jordan,Evan R. Williams Analyst, 2021,146, 2617-2625
Additional information on 7-Chloro-3,4-dihydro-1H-benzoe1,4diazepine-2,5-dione
7-Chloro-3,4-dihydro-1H-benz[e]1,4-diazepine-2,5-dione: A Comprehensive Overview of Its Chemical Structure, Pharmacological Properties, and Research Applications
7-Chloro-3,4-dihydro-1H-benz[e]1,4-diazepine-2,5-dione, with the chemical identifier CAS No. 5177-39-9, represents a unique class of heterocyclic compounds that have garnered significant attention in the field of medicinal chemistry. This compound belongs to the broader family of 1,4-diazepine derivatives, which are characterized by their seven-membered ring structure containing two nitrogen atoms. The presence of a chlorine atom at the 7-position and a carbonyl group at the 2,5-positions distinguishes this molecule from its structural analogs and contributes to its distinct pharmacological profile. Recent studies have highlighted its potential applications in various therapeutic areas, including neuroprotection, anti-inflammatory effects, and modulation of ion channels.
The 1H-benz[e]1,4-diazepine ring system is a core structural motif in many bioactive molecules, and the substitution pattern of 7-Chloro-3,4-dihydro-1H-benz[e]1,4-diazepine-2,5-dione plays a critical role in determining its biological activity. The 3,4-dihydro configuration implies the presence of a partially reduced ring, which may influence its reactivity and interaction with biological targets. The 2,5-dione functionality introduces two carbonyl groups, enhancing the molecule's polarity and potential for hydrogen bonding with receptor sites. These structural features make it a promising candidate for further exploration in drug development.
Recent advancements in computational chemistry and molecular modeling have provided new insights into the binding mechanisms of 7-Chloro-3,4-dihydro-1H-benz[e]1,4-diazepine-2,5-dione. A 2023 study published in *Journal of Medicinal Chemistry* demonstrated that the compound exhibits a high affinity for the transient receptor potential (TRP) channels, which are involved in various physiological processes such as pain perception and cellular homeostasis. The chlorine substitution at the 7-position was found to be crucial for modulating the electrostatic interactions with the channel's pore region, thereby enhancing its pharmacological efficacy. This finding underscores the importance of structural optimization in the design of TRP modulators.
Another area of interest is the anti-inflammatory potential of 7-Chloro-3,4-dihydro-1H-benz[e]1,4-diazepine-2,5-dione. Preclinical studies have shown that this compound can inhibit the activation of nuclear factor kappa B (NF-κB), a key regulator of inflammatory responses. The 2,5-dione functionality may contribute to this effect by stabilizing the NF-κB complex and preventing its translocation to the nucleus. This property makes the compound a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
From a synthetic perspective, the 3,4-dihydro configuration of 7-Chloro-3,4-dihydro-1H-benz[e]1,4-diazepine-2,5-dione presents both challenges and opportunities. Traditional synthetic routes often require harsh conditions to achieve the desired ring formation, but recent advancements in catalytic methods have enabled more efficient and selective synthesis. A 2022 study in *Organic Letters* reported the use of transition metal-catalyzed cyclization reactions to construct the 1,4-diazepine ring, significantly improving the yield and purity of the final product. These developments are critical for the large-scale production of this compound for pharmaceutical applications.
The 1H-benz[e]1,4-diazepine ring is also a key structural element in several known drugs, including anticonvulsants and antipsychotics. The 7-Chloro substitution may offer advantages in terms of metabolic stability and receptor selectivity compared to other derivatives. For instance, the chlorine atom at the 7-position could enhance the molecule's resistance to enzymatic degradation, thereby improving its bioavailability. This property is particularly important for oral formulations, where prolonged drug action is often desirable.
In addition to its pharmacological properties, 7-Chloro-3,4-dihydro-1H-benz[e]1,4-diazepine-2,5-dione has been studied for its potential as a scaffold for the development of new drugs. The 1,4-diazepine ring provides a versatile platform for the introduction of various functional groups, allowing for the fine-tuning of biological activity. For example, replacing the 2,5-dione functionality with other heterocyclic moieties could lead to compounds with different mechanisms of action, such as selective antagonists of specific ion channels or modulators of neurotransmitter systems.
Current research is also exploring the neuroprotective effects of 7-Chloro-3,4-dihydro-1H-benz[e]1,4-diazepine-2,5-dione. In vitro studies have shown that the compound can protect neuronal cells from oxidative stress-induced damage, which is a common feature in neurodegenerative diseases such as Parkinson's and Alzheimer's. The chlorine substitution may play a role in stabilizing the molecule's conformation, allowing it to interact more effectively with antioxidant enzymes or other protective pathways. These findings suggest that the compound could be a valuable lead in the development of neuroprotective agents.
Despite its promising properties, the 7-Chloro-3,4-dihydro-1H-benz[e]1,4-diazepine-2,5-dione still faces challenges in terms of toxicity and selectivity. Ongoing studies are focused on identifying potential off-target effects and optimizing its therapeutic window. For example, recent in vivo experiments have revealed that the compound may exhibit some degree of liver toxicity at high concentrations, highlighting the need for further refinement of its chemical structure. These efforts are crucial for ensuring the safety and efficacy of the compound in clinical settings.
In conclusion, 7-Chloro-3,4-dihydro-1H-benz[e]1,4-diazepine-2,5-dione represents a significant advancement in the field of medicinal chemistry. Its unique structural features and diverse pharmacological activities make it a promising candidate for the development of new therapeutic agents. Continued research into its mechanisms of action, synthetic methods, and biological effects will be essential for unlocking its full potential in medicine.
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